molecular formula C15H17N3O B164936 4-phenyldiazenyl-2-propoxyaniline CAS No. 126335-28-2

4-phenyldiazenyl-2-propoxyaniline

Cat. No.: B164936
CAS No.: 126335-28-2
M. Wt: 255.31 g/mol
InChI Key: BZZGIBJOAJXVNW-UHFFFAOYSA-N
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Description

4-phenyldiazenyl-2-propoxyaniline: is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors. This particular compound is known for its applications in dyeing and pigmentation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyldiazenyl-2-propoxyaniline typically involves the diazotization of aniline followed by coupling with 2-propoxybenzenamine. The reaction conditions often include acidic environments to facilitate the diazotization process.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction of the azo group can result in the formation of corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, 4-phenyldiazenyl-2-propoxyaniline is used as a precursor for the synthesis of more complex azo compounds and dyes. Its unique structure allows for various modifications, making it a versatile compound in synthetic chemistry.

Biology: In biological research, this compound is used as a staining agent due to its vibrant color. It helps in visualizing cellular components under a microscope.

Medicine: While not widely used in medicine, derivatives of this compound are being explored for their potential therapeutic properties, particularly in targeting specific cellular pathways.

Industry: In the industrial sector, this compound is primarily used in the production of dyes and pigments. Its stability and color properties make it suitable for use in textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of 4-phenyldiazenyl-2-propoxyaniline involves its interaction with cellular components, primarily through its azo group. The compound can undergo reduction within the cell, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in changes in cellular functions and pathways, making it useful in research applications.

Comparison with Similar Compounds

  • 4-(Phenylazo)phenol
  • 4-(Phenylazo)benzoic acid
  • 4-(Phenylazo)aniline

Comparison: Compared to these similar compounds, 4-phenyldiazenyl-2-propoxyaniline has a unique propoxy group attached to the benzene ring, which can influence its reactivity and applications. The presence of the propoxy group can enhance its solubility in organic solvents and may affect its interaction with other molecules.

Properties

IUPAC Name

4-phenyldiazenyl-2-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-10-19-15-11-13(8-9-14(15)16)18-17-12-6-4-3-5-7-12/h3-9,11H,2,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZGIBJOAJXVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801037850
Record name Benzenamine, 4-(2-phenyldiazenyl)-2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126335-28-2
Record name Benzenamine, 4-(phenylazo)-2-propoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126335282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(2-phenyldiazenyl)-2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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